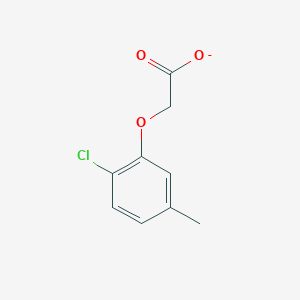

(2-chloro-5-methylphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-chloro-5-methylphenoxy)acetic acid is an organic compound characterized by the presence of a chloro group, a methyl group, and a phenoxy group attached to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-methylphenoxy)acetic acid typically involves the reaction of 2-chloro-5-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: (2-chloro-5-methylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Herbicidal Applications

Selective Herbicide

MCPA is primarily used as a selective herbicide for controlling broadleaf weeds in cereal crops, pastures, and non-crop areas. It operates by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species without significantly affecting grasses .

Commercial Formulations

MCPA is available in various formulations, including salts and esters, which enhance its efficacy and application flexibility. Common commercial products include Agritox, Agroxone, and Weed'n'Feed .

Toxicological Studies

Research has been conducted to evaluate the toxicity of MCPA, particularly concerning human health risks associated with exposure:

- Acute Toxicity : Studies have shown that ingestion of MCPA can lead to severe health issues such as unconsciousness and respiratory failure. In one case study involving a 76-year-old woman, the symptoms were attributed to the surfactant present in the herbicide formulation rather than MCPA itself .

- Genotoxicity : MCPA has been assessed for its potential genotoxic effects. Research indicates that it is non-mutagenic in bacterial assays and shows no evidence of clastogenicity in vivo. However, some studies reported increases in aberrant cells at high concentrations, suggesting that cytotoxicity may confound genotoxic assessments .

Environmental Impact

The environmental implications of MCPA use have also been a focus of research:

- Soil Microbial Activity : Studies indicate that MCPA can affect soil microbial communities, which are essential for nutrient cycling and soil health. Its application may lead to shifts in microbial populations that can impact ecosystem functions .

- Bioavailability of Metals : MCPA has been shown to form complexes with metal ions, potentially increasing their bioavailability in soils. This property could be leveraged for bioremediation efforts but also raises concerns about heavy metal accumulation in crops .

Case Study 1: Herbicide Efficacy

A field trial demonstrated that MCPA effectively reduced populations of common broadleaf weeds such as thistle and dock without adversely affecting cereal grain yields. The trial highlighted the importance of timing and dosage in maximizing efficacy while minimizing crop damage.

Case Study 2: Human Health Incident

A documented incident involving MCPA ingestion led to extensive research into its toxicological profile. The findings emphasized the need for proper labeling and handling procedures for agricultural chemicals to prevent accidental poisonings .

Mécanisme D'action

The mechanism of action of (2-chloro-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- (2-Chloro-4-methyl-phenoxy)-acetic acid

- (2-Chloro-6-methyl-phenoxy)-acetic acid

- (2-Chloro-5-ethyl-phenoxy)-acetic acid

Comparison: Compared to its analogs, (2-chloro-5-methylphenoxy)acetic acid is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Activité Biologique

(2-Chloro-5-methylphenoxy)acetic acid , also known by its CAS number 1556-00-9, is an organic compound characterized by a chloro group, a methyl group, and a phenoxy group attached to an acetic acid moiety. This compound has garnered attention for its biological activity, particularly in the fields of agriculture and medicine.

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Structure : The compound features a phenoxy group that contributes to its herbicidal properties.

This compound acts primarily as a plant growth regulator and herbicide. It functions by interfering with enzyme activities related to nucleic acid and protein synthesis, impacting respiration and cell division in plants. This leads to physiological changes such as malformed leaves and stunted growth in treated plants .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, affecting metabolic pathways within organisms. Studies have shown that it interacts with various molecular targets, modulating their activity and leading to diverse biological effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. A notable study assessed its impact on liver carcinoma cells (HEPG2-1) using the MTT assay, revealing dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) values were determined, indicating significant potential for further exploration in cancer therapeutics:

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 8.08 |

| Doxorubicin (control) | 0.73 |

This data suggests that while the compound exhibits moderate cytotoxicity, it is less potent than established chemotherapeutic agents like doxorubicin .

Herbicidal Applications

In agricultural settings, this compound has been utilized as a herbicide to control broadleaf weeds. Its application leads to significant alterations in plant morphology and growth patterns due to its effects on cellular processes. For instance, treated plants often display symptoms such as leaf curling and reduced root development .

Environmental Impact

Studies on the environmental degradation of this compound highlight its persistence in soil and water systems. Microbial degradation is identified as a primary transformation process, with specific microorganisms capable of metabolizing the compound into less harmful products. For example, Flavobacterium peregrinum has been isolated for its ability to degrade related compounds effectively .

Comparative Analysis

When compared to similar compounds such as 4-chloro-2-methylphenoxyacetic acid (MCPA), this compound exhibits unique biological activities due to the specific positioning of its functional groups. This structural distinction influences its reactivity and stability, making it a subject of interest for further research in both agricultural and medicinal chemistry .

Propriétés

IUPAC Name |

2-(2-chloro-5-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJIBWJTYHKGFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.